methyl {7-[(4-bromobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate
Overview
Description
Methyl {7-[(4-bromobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate is a synthetic organic compound belonging to the chromen-2-one family. This compound is characterized by its complex structure, which includes a bromobenzyl group, a dimethyl chromenone core, and an acetate ester. It is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl {7-[(4-bromobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromobenzyl alcohol, 4,8-dimethyl-2H-chromen-2-one, and acetic anhydride.
Formation of the Bromobenzyl Ether: The first step involves the reaction of 4-bromobenzyl alcohol with 4,8-dimethyl-2H-chromen-2-one in the presence of a base such as potassium carbonate (K₂CO₃) and a suitable solvent like dimethylformamide (DMF). This results in the formation of the bromobenzyl ether intermediate.
Acetylation: The final step is the acetylation of the intermediate using acetic anhydride and a catalyst such as pyridine. This reaction yields the desired product, this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Methyl {7-[(4-bromobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The chromenone core can be subjected to oxidation and reduction reactions, altering its electronic properties and potentially its biological activity.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) can be used in the presence of a polar aprotic solvent like DMF.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be carried out with sodium hydroxide (NaOH).
Major Products Formed
Substitution: Depending on the nucleophile, products can include azides, thiocyanates, or other substituted derivatives.
Oxidation: Products may include various oxidized forms of the chromenone core.
Reduction: Reduced forms of the chromenone or the ester group.
Hydrolysis: The primary products are the corresponding carboxylic acid and alcohol.
Scientific Research Applications
Methyl {7-[(4-bromobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its structural similarity to other bioactive chromenone derivatives.
Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which methyl {7-[(4-bromobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways:
Molecular Targets: Potential targets include enzymes involved in oxidative stress, inflammatory pathways, and cell proliferation.
Pathways Involved: The compound may modulate signaling pathways such as the NF-κB pathway, which is involved in inflammation and immune response, and the PI3K/Akt pathway, which plays a role in cell survival and growth.
Comparison with Similar Compounds
Methyl {7-[(4-bromobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate can be compared with other chromenone derivatives:
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Similar Compounds
Coumarin: A simpler chromenone derivative with known anticoagulant properties.
Warfarin: A well-known anticoagulant that is structurally related to coumarin.
Esculetin: A natural coumarin derivative with antioxidant and anti-inflammatory properties.
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Uniqueness: : The presence of the bromobenzyl group and the acetate ester in this compound imparts unique chemical properties and potential biological activities that distinguish it from simpler chromenone derivatives.
Properties
IUPAC Name |
methyl 2-[7-[(4-bromophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrO5/c1-12-16-8-9-18(26-11-14-4-6-15(22)7-5-14)13(2)20(16)27-21(24)17(12)10-19(23)25-3/h4-9H,10-11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWNDNAKZOLROCT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=CC=C(C=C3)Br)CC(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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